Methyl 2-(difluoromethyl)nicotinate
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Overview
Description
Methyl 2-(difluoromethyl)nicotinate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound is a derivative of nicotinic acid, where the hydrogen atoms on the methyl group are replaced by fluorine atoms, resulting in the difluoromethyl group. It is used in various research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 2-(difluoromethyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating diseases.
Industry: It is employed in the development of new materials and chemical processes
Future Directions
The future directions in the research of “Methyl 2-(difluoromethyl)nicotinate” and similar compounds involve further advancements in difluoromethylation processes . This includes the development of novel non-ozone depleting difluorocarbene reagents and the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Mechanism of Action
Target of action
Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to involve peripheral vasodilation .
Result of action
Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Action environment
The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of Methyl 2-(difluoromethyl)nicotinate.
Biochemical Analysis
Biochemical Properties
It is known that the difluoromethyl group can be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties . This suggests that Methyl 2-(difluoromethyl)nicotinate may interact with various enzymes, proteins, and other biomolecules in a manner similar to other lipophilic compounds. The exact nature of these interactions would need to be determined through further experimental studies.
Metabolic Pathways
It is plausible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(difluoromethyl)nicotinate typically involves the difluoromethylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Nicotinic acid derivatives: Compounds with similar structures but different functional groups, such as 2-fluorophenyl urea and dichloro acetic phenoxy hydrazone.
Uniqueness: Methyl 2-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-(difluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-3-2-4-11-6(5)7(9)10/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCURSZBFFZNIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355729-93-9 |
Source
|
Record name | methyl 2-(difluoromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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